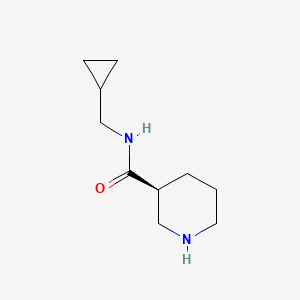

(3S)-N-(cyclopropylmethyl)piperidine-3-carboxamide

Description

(3S)-N-(cyclopropylmethyl)piperidine-3-carboxamide is a chiral piperidine derivative characterized by a cyclopropylmethyl substituent on the carboxamide nitrogen. Its stereochemistry at the 3S position and the cyclopropane moiety contribute to unique conformational and electronic properties, making it a scaffold of interest in medicinal chemistry for targeting central nervous system (CNS) receptors or enzymes.

Properties

IUPAC Name |

(3S)-N-(cyclopropylmethyl)piperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c13-10(12-6-8-3-4-8)9-2-1-5-11-7-9/h8-9,11H,1-7H2,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LISFHWSTVXRTSU-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)NCC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)C(=O)NCC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3S)-N-(cyclopropylmethyl)piperidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring with a cyclopropylmethyl substituent and a carboxamide functional group. This structural configuration is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The piperidine ring allows for conformational flexibility, which is crucial for binding to protein targets, potentially modulating their activity. The presence of the cyclopropyl group may enhance lipophilicity, facilitating cellular penetration and interaction with membrane-bound receptors.

1. Opioid Receptor Interaction

Research indicates that compounds similar to this compound exhibit significant affinity for opioid receptors. These interactions can lead to analgesic effects or modulation of pain pathways, making them candidates for pain management therapies .

2. Antitumor Activity

Studies have shown that derivatives of piperidine compounds can exhibit antitumor properties. The mechanism often involves the inhibition of cancer cell proliferation through apoptosis induction or cell cycle arrest .

3. Antibacterial and Antifungal Properties

Some derivatives have been evaluated for antibacterial and antifungal activities, showing promising results against various pathogens. The effectiveness often correlates with the structural modifications around the piperidine core .

Case Studies

- Opioid Receptor Antagonism : A study demonstrated that derivatives similar to this compound can act as opioid receptor antagonists, highlighting their potential in treating opioid addiction or managing side effects from opioid medications .

- Antitumor Efficacy : In vitro studies have reported that specific analogs exhibit cytotoxic effects on cancer cell lines, suggesting that modifications to the piperidine structure can enhance antitumor efficacy .

Comparative Analysis of Biological Activity

| Compound | Opioid Receptor Affinity | Antitumor Activity | Antibacterial Activity |

|---|---|---|---|

| This compound | High | Moderate | Low |

| LY255582 (analog) | Very High | High | Moderate |

| JDTic (analog) | High | Low | None |

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a pharmacological agent due to its ability to modulate neurotransmitter systems. Research indicates that derivatives of piperidine compounds, including (3S)-N-(cyclopropylmethyl)piperidine-3-carboxamide, exhibit activity at various receptor sites, including:

- Dopamine Receptors : The compound may influence dopaminergic pathways, which are crucial in treating conditions such as schizophrenia and Parkinson's disease. Studies on related piperidine derivatives have shown promise as D2 receptor ligands, which could lead to treatments for these disorders .

- Opioid Receptors : Similar compounds have been evaluated for their mu-opioid agonist activity. This suggests potential applications in pain management and addiction therapy .

Neuropharmacology

In neuropharmacology, this compound may serve as a lead compound for the development of drugs targeting neurodegenerative diseases. Its structural characteristics allow it to penetrate the blood-brain barrier effectively, enhancing its therapeutic potential.

Case Study: Neuroprotective Effects

Research has indicated that certain piperidine derivatives demonstrate neuroprotective effects against glutamate-induced toxicity in astrocytes. This mechanism is vital for developing treatments for conditions like Alzheimer's disease, where excitotoxicity plays a significant role in neuronal death .

Structure-Activity Relationship Studies

The compound is often included in structure-activity relationship (SAR) studies to understand how modifications to the piperidine structure affect biological activity. These studies help elucidate:

- Binding Affinity : Variations in substituents can significantly alter the binding affinity to target receptors, which is crucial for optimizing drug efficacy.

- Selectivity Profiles : Understanding how different structural modifications impact selectivity for specific receptor subtypes can lead to the development of more targeted therapies with fewer side effects .

Synthesis and Derivative Development

The synthesis of this compound and its derivatives is an area of active research. Innovative synthetic methodologies are being explored to produce these compounds efficiently while maintaining high purity levels.

Table: Synthetic Routes and Yields

These synthetic routes not only facilitate the production of the compound but also allow researchers to explore a wide range of derivatives with potentially enhanced pharmacological profiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Molecular Weight Trends

The following table compares (3S)-N-(cyclopropylmethyl)piperidine-3-carboxamide with analogs differing in substituents, stereochemistry, or backbone modifications:

*Calculated molecular weight based on formula C10H18N2O.

Key Observations:

- Aromatic Extensions: Thienopyrimidinyl derivatives (e.g., 422.54 g/mol) exhibit significantly higher molecular weights due to fused aromatic systems, which may enhance target binding but reduce solubility .

- Halogenation : The fluoro-substituted analog (344.39 g/mol) demonstrates how electronegative groups can modulate electronic properties without drastic weight increases .

- Salt Forms : The hydrochloride salt of the isopropyl analog (206.72 g/mol) improves solubility, a critical factor for bioavailability .

Physicochemical and Commercial Considerations

- Purity and Availability: Thienopyrimidinyl derivatives are commercially available at 95% purity but are costly (€166/mg), suggesting synthetic complexity . In contrast, simpler analogs like the isopropyl derivative are offered in higher purities (99%) and larger quantities .

- Stereochemical Impact : The 3S configuration in the target compound and its xanthenylmethyl analog (322.41 g/mol) may confer selectivity in chiral environments, such as enzyme active sites .

Functional Group Influence on Bioactivity

- Cyclopropane vs.

- Aromatic vs. Aliphatic Substituents: Xanthenylmethyl or thienopyrimidinyl groups increase lipophilicity, which could improve blood-brain barrier penetration but may raise toxicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.